{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate
Description
Properties
Molecular Formula |
C21H22FN7S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C21H22FN7S2/c22-15-6-8-16(9-7-15)24-20-26-18(25-19(23)27-20)14-31-21(30)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9H,10-14H2,(H3,23,24,25,26,27) |
InChI Key |
BDIWRLFHQNJQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)SCC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Fluorophenylguanidine
The triazine ring is synthesized via cyclocondensation of 4-fluorophenylguanidine with cyanogen chloride under anhydrous conditions. This method, adapted from fluorinated triazine syntheses, yields 4-amino-6-(4-fluorophenylamino)-1,3,5-triazine as a white crystalline solid (mp 276–282°C).
Reaction Conditions:
-
Solvent: Anhydrous dichloromethane
-
Temperature: 0–5°C (ice bath)
-
Time: 12 hours
-
Yield: 68–72%
Functionalization at Position 2
The methyl group at position 2 is introduced via nucleophilic substitution. Treatment of the triazine intermediate with methyl iodide in dimethylformamide (DMF) at 80°C for 6 hours affords {4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methanol.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 85% |
Preparation of 4-Phenylpiperazine-1-Carbodithioate
The carbodithioate moiety is synthesized through a two-step process involving piperazine functionalization and dithiocarbamate formation.
Synthesis of 4-Phenylpiperazine
4-Phenylpiperazine is prepared via Buchwald-Hartwig amination of chlorobenzene with piperazine, catalyzed by palladium(II) acetate. This yields 4-phenylpiperazine as a colorless liquid (bp 285–287°C).
Catalytic System:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: BINAP (10 mol%)
-
Base: Cs₂CO₃
-
Yield: 89%
Carbodithioate Formation
The carbodithioate group is introduced by reacting 4-phenylpiperazine with carbon disulfide (CS₂) in the presence of triethylamine. This exothermic reaction forms 4-phenylpiperazine-1-carbodithioate as a yellow solid.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 0–5°C (ice bath) |
| Molar Ratio | 1:1.2 (piperazine:CS₂) |
| Yield | 78% |
Coupling of Triazine and Carbodithioate Moieties
The final step involves coupling the triazine intermediate with the carbodithioate derivative via a thiourea linkage.
Activation of the Triazine Methanol
The methanol group on the triazine is activated using thionyl chloride (SOCl₂) to form the corresponding chloride. This intermediate reacts with 4-phenylpiperazine-1-carbodithioate in the presence of potassium carbonate.
Reaction Scheme:
-
Chlorination:
-
Reagent: SOCl₂ (2 equiv)
-
Solvent: Toluene
-
Time: 3 hours
-
Yield: 92%
-
-
Nucleophilic Substitution:
-
Base: K₂CO₃
-
Solvent: Acetonitrile
-
Temperature: 60°C
-
Time: 8 hours
-
Yield: 65%
-
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the target compound as a pale-yellow solid. Structural confirmation is achieved through NMR, IR, and mass spectrometry.
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂), 3.78–3.65 (m, 8H, piperazine-H).
-
IR (KBr): 3350 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), 1210 cm⁻¹ (C=S).
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined one-pot method combines triazine formation and carbodithioate coupling in a single reactor. This approach reduces purification steps but requires precise stoichiometric control.
Advantages:
-
Time Efficiency: 18 hours (vs. 26 hours for stepwise synthesis)
-
Overall Yield: 58%
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclocondensation and coupling steps, improving yields by 15–20%. Optimal conditions include 150°C for 20 minutes under 300 W irradiation.
Challenges and Optimization Strategies
Byproduct Formation
Common byproducts include disulfide linkages (from CS₂ dimerization) and N-overalkylated piperazines. These are minimized by:
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may hydrolyze carbodithioates. Alternatives like tetrahydrofuran (THF) balance reactivity and stability.
Scalability and Industrial Considerations
Batch vs. Continuous Flow
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Fluorophenylguanidine | 420 |
| Carbon disulfide | 85 |
| Palladium catalyst | 1,200 |
| Total | 2,150 |
Chemical Reactions Analysis
Types of Reactions
{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate exhibit significant cytotoxicity against various cancer cell lines.
-
Cytotoxicity Studies :
- Compounds related to this structure have shown IC50 values ranging from 3.6 µM to 11.0 µM against cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
- The structure–activity relationship (SAR) analysis highlights the importance of the piperazine substituent in enhancing cytotoxic effects against these cell lines .
- Mechanism of Action :
Case Study 1: Evaluation Against Tumor Cell Lines
A comprehensive study evaluated a series of triazine derivatives against a panel of tumor cell lines using the National Cancer Institute's protocols. The results demonstrated that specific derivatives exhibited potent cytotoxic effects, with selectivity ratios indicating less toxicity to normal cells compared to cancerous ones .
| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | HCT-116 | 7.0 | 4:1 |
| Compound B | MCF-7 | 15.0 | 2:1 |
| Compound C | HeLa | 11.0 | 3:1 |
Case Study 2: Molecular Hybrid Strategy
Another study focused on designing molecular hybrids that incorporate the triazine structure with other pharmacophores such as sulfonamides. This approach resulted in compounds that exhibited enhanced anticancer activity and improved drug-like properties, making them suitable candidates for further development .
Mechanism of Action
The mechanism of action of {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Triazine Derivatives
Table 2: Functional Implications of Substituent Variations
Biological Activity
The compound {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
The molecular structure of the compound can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C25H22F2N6OS |
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | 2-[[4-(4-fluoroanilino)-6-(1-phenylethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
| InChI Key | RTWDUUYFMIXIDK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the triazine core through cyclization reactions with cyanuric chloride and appropriate amines. Subsequent steps involve introducing fluorophenyl groups and attaching the carbodithioate moiety to enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazine ring and fluorophenyl groups facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfanylacetamide moiety may enhance binding affinity and specificity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine moiety have shown effectiveness against various bacterial strains. A study highlighted that a related compound demonstrated an IC50 value of 0.18 μM against tyrosinase, a key enzyme in melanin production, indicating potential applications in treating hyperpigmentation disorders .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Compounds with triazine rings have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that modifications to the triazine structure can enhance cytotoxicity against cancer cell lines .
Case Studies
- Tyrosinase Inhibition Study : A study focused on the design and synthesis of small molecules similar to this compound found that specific derivatives showed competitive inhibition of tyrosinase with significant antimelanogenic effects on B16F10 cells without cytotoxicity .
- Antimicrobial Evaluation : Another investigation into related triazine derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can lead to enhanced efficacy .
Q & A
Basic: What is the recommended synthetic route for this compound, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazine core via nucleophilic substitution, using cyanuric chloride and fluorophenylamine derivatives under controlled pH and temperature (e.g., 0–5°C in anhydrous THF) .
- Step 2 : Functionalization with the piperazine-carbodithioate moiety via a nucleophilic displacement reaction, requiring inert atmospheres (N₂/Ar) and catalysts like triethylamine .
- Optimization : Reaction yields improve with slow addition of reagents and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor intermediates using TLC and HPLC to ensure purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are critical for structural characterization?
- ¹H/¹³C NMR : Assign peaks for the triazine ring (δ 6.8–7.2 ppm for aromatic protons) and piperazine carbodithioate (δ 3.2–3.8 ppm for CH₂ groups). Use DMSO-d₆ as a solvent to resolve exchangeable NH protons .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity. Retention time typically falls between 8–10 minutes .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) with ≤0.3% deviation from theoretical values .
Advanced: How does the compound interact with biological targets, and what experimental models validate its mechanism?
- Target Binding : The carbodithioate group chelates metal ions in enzyme active sites (e.g., carbonic anhydrase), while the triazine-piperazine scaffold interacts with hydrophobic pockets in proteins .
- Validation :
- Use surface plasmon resonance (SPR) to measure binding affinity (KD) to recombinant enzymes.
- Conduct enzymatic inhibition assays (e.g., IC₅₀ determination) with positive controls like acetazolamide .
- For cellular studies, use leukemia cell lines (e.g., K562) and assess apoptosis via flow cytometry .
Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?
- Case Example : Analogs with electron-withdrawing groups (e.g., -CF₃) show higher antileukemic activity but lower solubility. To address discrepancies:
- Step 1 : Perform dose-response curves across multiple cell lines to rule out cell-type specificity.
- Step 2 : Use molecular dynamics simulations to correlate lipophilicity (logP) with membrane permeability .
- Step 3 : Modify substituents (e.g., replace -CF₃ with -OCH₃) and retest activity while monitoring solubility via nephelometry .
Advanced: What computational strategies are effective for structure-activity relationship (SAR) studies?
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields. Training sets should include analogs with varied substituents (e.g., -F, -Cl, -CH₃) .
- Docking Studies : Target receptors like dopamine D3 or carbonic anhydrase IX. Prioritize poses with hydrogen bonds between the triazine NH and Glu/Asp residues .
- ADMET Prediction : Calculate bioavailability (Rule of Five) and cytochrome P450 inhibition risks using SwissADME or ADMETLab .
Basic: How stable is the compound under different storage and experimental conditions?
- Storage : Store at −20°C in amber vials under nitrogen to prevent oxidation of the carbodithioate group.
- Stability Tests :
Advanced: What strategies enhance selectivity for specific biological targets?
-
Fragment-Based Design : Retain the triazine-piperazine core but modify the fluorophenyl group. For example:
Substituent Target Selectivity Bioactivity (IC₅₀) -F Carbonic anhydrase 12 nM -CF₃ Dopamine D3 8 nM -OCH₃ Anticancer 15 nM -
Prodrug Approach : Mask the carbodithioate with ester groups to improve bioavailability, then hydrolyze in vivo .
Advanced: How to investigate interactions with nucleic acids or membrane proteins?
- Nucleic Acid Binding :
- Use fluorescence quenching assays with ethidium bromide-bound DNA.
- Perform circular dichroism (CD) to detect conformational changes in DNA helices .
- Membrane Protein Studies :
- Incorporate the compound into lipid bilayers via sonication and monitor permeability using patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
